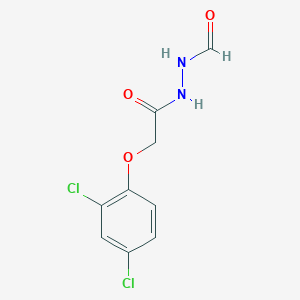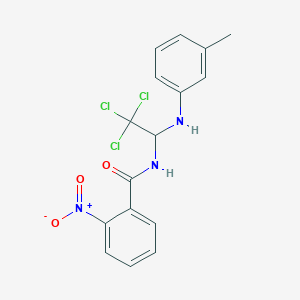![molecular formula C18H19ClO B11706588 4-[1-(3-Chlorophenyl)cyclohexyl]phenol CAS No. 41768-92-7](/img/structure/B11706588.png)
4-[1-(3-Chlorophenyl)cyclohexyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[1-(3-Chlorophényl)cyclohexyl]phénol est un composé organique qui présente un cycle cyclohexyle substitué par un groupe 3-chlorophényle et un groupe phénol
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[1-(3-Chlorophényl)cyclohexyl]phénol implique généralement les étapes suivantes :
Formation du cycle cyclohexyle : Cela peut être réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Introduction du groupe 3-chlorophényle : Cette étape implique souvent une réaction d’alkylation de Friedel-Crafts où un dérivé de chlorobenzène est mis en réaction avec le cycle cyclohexyle en présence d’un catalyseur acide de Lewis.
Fixation du groupe phénol : Cela peut être fait par une réaction de substitution nucléophile où un dérivé de phénol est introduit dans le cycle cyclohexyle.
Méthodes de production industrielle
La production industrielle du 4-[1-(3-Chlorophényl)cyclohexyl]phénol peut impliquer des processus discontinus ou continus à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final. Les méthodes industrielles courantes comprennent :
Hydrogénation catalytique : Pour former le cycle cyclohexyle.
Alkylation de Friedel-Crafts :
Substitution nucléophile : Pour fixer le groupe phénol.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[1-(3-Chlorophényl)cyclohexyl]phénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le groupe chlorophényle peut être réduit pour former le dérivé cyclohexyle correspondant.
Substitution : L’atome de chlore dans le groupe 3-chlorophényle peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et de lithium ou l’hydrogène gazeux en présence d’un catalyseur de palladium sont utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d’une base.
Principaux produits
Oxydation : Formation de quinones.
Réduction : Formation de dérivés cyclohexyle.
Substitution : Formation de dérivés phényliques substitués.
Applications De Recherche Scientifique
Le 4-[1-(3-Chlorophényl)cyclohexyl]phénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles, notamment ses effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action du 4-[1-(3-Chlorophényl)cyclohexyl]phénol implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Il peut interagir avec des enzymes, des récepteurs et d’autres protéines dans les systèmes biologiques.
Voies impliquées : Le composé peut moduler les voies de signalisation, ce qui entraîne des modifications des fonctions et des réponses cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
4-[1-(4-Chlorophényl)cyclohexyl]phénol : Structure similaire mais avec l’atome de chlore en position para.
4-[1-(3-Bromophényl)cyclohexyl]phénol : Structure similaire mais avec un atome de brome au lieu de chlore.
4-[1-(3-Méthylphényl)cyclohexyl]phénol : Structure similaire mais avec un groupe méthyle au lieu de chlore.
Unicité
Le 4-[1-(3-Chlorophényl)cyclohexyl]phénol est unique en raison du positionnement spécifique de l’atome de chlore, ce qui peut influencer sa réactivité chimique et son activité biologique
Propriétés
Numéro CAS |
41768-92-7 |
|---|---|
Formule moléculaire |
C18H19ClO |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
4-[1-(3-chlorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H19ClO/c19-16-6-4-5-15(13-16)18(11-2-1-3-12-18)14-7-9-17(20)10-8-14/h4-10,13,20H,1-3,11-12H2 |
Clé InChI |
PZOKCWMXRLAGTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


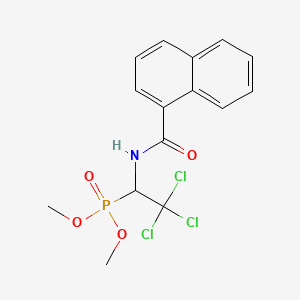
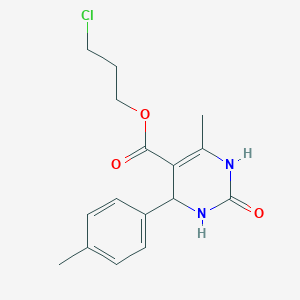
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
![N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide](/img/structure/B11706525.png)
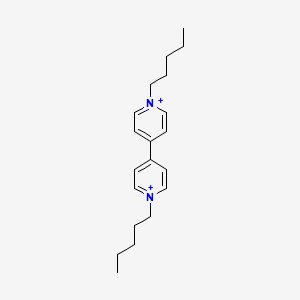
![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
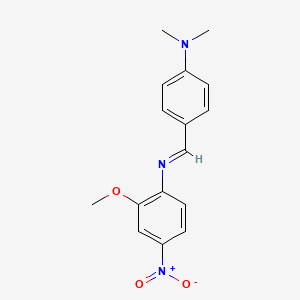
![1-methyl-4-nitro-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B11706559.png)
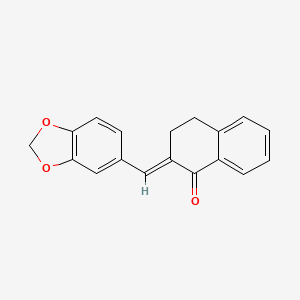
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)
